Product packaging for Retinal, 3-hydroxy-, oxime(Cat. No.:CAS No. 7163-02-2)

Retinal, 3-hydroxy-, oxime

Cat. No.: B1243466
CAS No.: 7163-02-2
M. Wt: 315.4 g/mol
InChI Key: TURYZLIBOGXVEE-OIHLSQIZSA-N
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Description

Contextualizing Retinoid Biochemistry and Visual Pigment Chromophores

Retinoids, a class of chemical compounds that are vitamers of vitamin A, play crucial roles in a multitude of biological processes, most notably in vision. The visual cycle, a series of enzymatic reactions, is responsible for the regeneration of the visual chromophore, enabling sustained light sensitivity. nih.gov In vertebrate rod and cone photoreceptor cells, the process is initiated by the photoisomerization of 11-cis-retinal (B22103) to all-trans-retinal (B13868). arvojournals.org This conformational change in the chromophore triggers a signaling cascade that results in the transmission of a visual signal to the brain. nih.gov The all-trans-retinal is then released from the opsin and must be converted back to the 11-cis isomer to regenerate the visual pigment. researchgate.net This regeneration primarily occurs in the retinal pigment epithelium (RPE) through a series of enzymatic steps. acs.org

The diversity of visual systems across the animal kingdom is reflected in the variety of chromophores utilized. While retinal is predominant, modifications to its basic structure give rise to chromophores with different absorption spectra. For instance, 3,4-didehydroretinal (Vitamin A2) is found in some freshwater fish and amphibians, causing a red-shift in the absorption spectrum of the visual pigment. nih.gov In contrast, hydroxylated forms like 3-hydroxyretinal (B16449) and 4-hydroxyretinal, found in insects and some deep-sea crustaceans respectively, typically induce a blue-shift. nih.gov These variations in chromophore structure are a key mechanism for tuning the spectral sensitivity of visual pigments to match the ambient light conditions of an organism's environment. researchgate.net The chromophore is covalently bound to the opsin protein via a Schiff base linkage with a lysine (B10760008) residue within the transmembrane domain of the protein. nih.gov The specific interactions between the chromophore and the amino acid residues lining the binding pocket of the opsin further modulate the absorption maximum of the visual pigment, a phenomenon known as the "opsin shift". nih.gov

Significance of 3-hydroxyretinal and its Derivatives in Model Systems

3-hydroxyretinal has garnered significant attention as the primary visual pigment chromophore in many insect species, particularly within the orders Diptera (true flies) and Lepidoptera (butterflies and moths). nih.govnih.gov Its presence distinguishes insect vision from the retinal-based vision of vertebrates. The introduction of a hydroxyl group at the C3 position of the β-ionone ring alters the electronic properties of the retinoid, leading to a hypsochromic (blue) shift in the absorption spectrum of the visual pigment compared to its retinal-based counterpart. nih.gov This is a critical adaptation for insects, many of which exhibit sensitivity to short-wavelength and ultraviolet (UV) light, crucial for behaviors such as foraging and navigation. biologists.com

The biosynthesis of 11-cis-3-hydroxy-retinal in insects is a remarkable example of enzymatic multitasking. A single enzyme, NinaB, is responsible for the oxidative cleavage of carotenoid precursors and the specific isomerization of the double bond at the C11-C12 position to produce the active chromophore. nih.gov The study of 3-hydroxyretinal and its metabolic pathway in model organisms like Drosophila melanogaster has been instrumental in elucidating the intricacies of insect vision. nih.gov For instance, research on Drosophila has revealed a visual cycle for 3-hydroxyretinal regeneration, involving the reduction of 3-hydroxy-all-trans-retinal to 3-hydroxy-all-trans-retinol, followed by isomerization and oxidation back to 11-cis-3-hydroxy-retinal. nih.gov

Derivatives of 3-hydroxyretinal, such as its oxime, are important tools in this research. The conversion of retinal aldehydes to their corresponding oximes is a common chemical derivatization technique used in the analysis of retinoids. escholarship.org This process involves the reaction of the aldehyde with hydroxylamine (B1172632), forming a more stable oxime derivative that can be more easily separated and quantified using techniques like high-performance liquid chromatography (HPLC). acs.org

Overview of Research Trajectories for Retinal, 3-hydroxy-, oxime

Research focusing on this compound is intrinsically linked to the study of insect visual systems where its parent compound, 3-hydroxyretinal, is the native chromophore. The oxime derivative serves several key functions in a research context.

One major research trajectory involves its use as an analytical tool. The derivatization of 3-hydroxyretinal to its oxime form is a critical step in the extraction and quantification of retinoids from insect tissues. This allows researchers to accurately measure the levels of different isomers of 3-hydroxyretinal, providing insights into the dynamics of the insect visual cycle. nih.gov The formation of syn and anti isomers of the oxime is a characteristic feature of this derivatization process.

Another significant area of research is the investigation of the biochemical and photophysical properties of this compound itself. As a stable analog of the native chromophore, it can be used to probe the binding pocket of insect opsins. While its affinity for photoreceptor proteins like rhodopsin is reduced compared to the native 11-cis-retinal, these interactions can still provide valuable information about the structure-function relationships of visual pigments.

Furthermore, the chemical stability of the oxime makes it a useful compound for comparative studies. By comparing the properties and interactions of this compound with those of retinal oxime and other retinoid derivatives, scientists can better understand the specific contributions of the 3-hydroxy group to the function of visual pigments in insects. The increased polarity conferred by the hydroxyl group, for example, necessitates specialized chromatographic separation methods.

While much of the research on retinal oximes has focused on their role in analytical chemistry and as probes for visual pigment studies, there is also emerging interest in the broader biological activities of oxime derivatives. mdpi.com However, research specifically on the independent biological or pharmaceutical applications of this compound is still a nascent field. The primary research trajectory remains firmly rooted in its utility as a tool to unravel the complexities of insect vision and retinoid biochemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H29NO2 B1243466 Retinal, 3-hydroxy-, oxime CAS No. 7163-02-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7163-02-2

Molecular Formula

C20H29NO2

Molecular Weight

315.4 g/mol

IUPAC Name

4-[(1Z,3Z,5E,7Z,9E)-9-hydroxyimino-3,7-dimethylnona-1,3,5,7-tetraenyl]-3,5,5-trimethylcyclohex-3-en-1-ol

InChI

InChI=1S/C20H29NO2/c1-15(7-6-8-16(2)11-12-21-23)9-10-19-17(3)13-18(22)14-20(19,4)5/h6-12,18,22-23H,13-14H2,1-5H3/b8-6+,10-9-,15-7-,16-11-,21-12+

InChI Key

TURYZLIBOGXVEE-OIHLSQIZSA-N

SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=NO)C)C

Isomeric SMILES

CC1=C(C(CC(C1)O)(C)C)/C=C\C(=C/C=C/C(=C\C=N\O)/C)\C

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=NO)C)C

Synonyms

3-hydroxyretinal oxime

Origin of Product

United States

Biosynthesis and Metabolic Pathways of 3 Hydroxyretinal and Associated Oxime Species

Enzymatic Conversion of Carotenoid Precursors to 3-hydroxyretinal (B16449)

The journey from dietary carotenoids to the visually active 3-hydroxyretinal is a testament to the precision of biological catalysis. This conversion is orchestrated by a series of enzymes that ensure the correct chemical structure is achieved for its role in vision.

Role of Carotenoid Cleavage Dioxygenases (e.g., NinaB) in Oxidative Cleavage

At the heart of 3-hydroxyretinal synthesis is the oxidative cleavage of C40 carotenoids, a reaction catalyzed by a class of enzymes known as carotenoid cleavage dioxygenases (CCDs). pnas.orgcornell.edu In insects like Drosophila melanogaster and the great wax moth Galleria mellonella, a single enzyme, NinaB (Neither inactivation nor afterpotential B), performs this critical step. pnas.orggenscript.com NinaB is a remarkable bifunctional enzyme, combining both carotenoid oxygenase and retinoid isomerase activities into a single polypeptide chain. pnas.orgnih.gov This enzyme catalyzes the oxidative cleavage at the C15,C15' double bond of carotenoid substrates. pnas.orgcornell.edu The reaction mechanism is a dioxygenase type, which involves a carbocation/radical intermediate. cornell.eduescholarship.org

Unlike vertebrates that utilize separate enzymes for cleavage and isomerization, NinaB in insects streamlines the process, directly producing retinoids from carotenoids. pnas.orgnih.gov This dual functionality establishes NinaB as a key player in both invertebrate and vertebrate vision, highlighting a fascinating example of evolutionary adaptation. pnas.org

Regio- and Stereoselectivity of Carotenoid Processing

The enzymatic processing of carotenoids by NinaB is characterized by a high degree of regio- and stereoselectivity. cornell.edu Regioselectivity, in a chemical context, refers to the preference for one direction of bond making or breaking over all other possibilities. oxfordsciencetrove.com In the case of NinaB, this is exemplified by its ability to cleave carotenoids at a specific double bond. cornell.edu Stereoselectivity, the preference for the formation of one stereoisomer over another, is also a critical feature of NinaB's function. youtube.com

NinaB possesses a bipartite substrate recognition site, which is key to its multitasking capabilities. cornell.eduescholarship.org One part of the active site is responsible for the specific cis-isomerization at the C11, C12 double bond and shows a preference for binding 3-OH-β-ionone rings. cornell.eduescholarship.org The other part of the site ensures a trans configuration is maintained in the other resulting product and preferentially binds to non-canonical ionone (B8125255) ring sites. cornell.eduescholarship.org This intricate quality control system ensures the specific production of 11-cis-3-hydroxy-retinal, the essential retinoid for insect vision. cornell.edu When presented with an asymmetrical substrate like cryptoxanthin, which is hydroxylated on only one ring, the enzyme preferentially isomerizes the hydroxylated portion of the molecule. expasy.org

Isomerization Mechanisms in 3-hydroxyretinal Formation (e.g., All-trans to 11-cis)

The conversion of the all-trans isomer of retinoids to the 11-cis form is fundamental for the production of a functional visual chromophore. pnas.org In insects, the NinaB enzyme uniquely combines oxidative cleavage with this crucial isomerization step. pnas.orgnih.gov It directly converts all-trans carotenoids into a mixture of 11-cis and all-trans-3-hydroxyretinal. nih.govexpasy.org Specifically, the cleavage of zeaxanthin (B1683548) by NinaB yields one molecule of 11-cis-3-hydroxyretinal (B128498) and one molecule of all-trans-3-hydroxyretinal. researchgate.net

The all-trans-3-hydroxyretinal that is also produced can be recycled. researchgate.net It is first converted to all-trans-3-hydroxyretinol, which then undergoes a light-dependent isomerization to produce 11-cis-3-hydroxyretinol. nih.govresearchgate.net This is subsequently oxidized back to 11-cis-3-hydroxyretinal, which can then bind to opsin to form a functional visual pigment. researchgate.net This process highlights a key difference from the vertebrate visual cycle, where isomerization is handled by a separate enzyme, RPE65. pnas.orgpnas.org

Precursor Carotenoid Utilization (e.g., Zeaxanthin, β-carotene, Cryptoxanthin)

Insects utilize a variety of dietary carotenoids as precursors for the synthesis of 3-hydroxyretinal. The specific carotenoids used can vary between species. For example, the great wax moth Galleria mellonella primarily uses hydroxylated carotenoids like zeaxanthin and lutein (B1675518). pnas.org Its NinaB enzyme can directly convert zeaxanthin into both all-trans and 11-cis-3-hydroxy-retinal. pnas.org

Drosophila melanogaster can utilize β-carotene, which is first converted to zeaxanthin and then cleaved by NinaB to produce 3-hydroxyretinal. researchgate.net NinaB can also process β-cryptoxanthin (3-hydroxy-β,β-carotene) and lutein (3,3'-dihydroxy-β,ε-carotene). escholarship.org The enzyme shows a preference for substrates with a 3-hydroxy-β-ionone ring, preferentially isomerizing this part of the molecule. escholarship.org In amphibians, in vitro studies have shown that lutein can be metabolized to 3-hydroxyretinol (B108295). updatepublishing.com

Formation of 3-hydroxyretinal Oxime in Biological Extraction and Analytical Procedures

During the extraction and analysis of retinoids from biological samples, such as insect heads, it is common to observe the formation of retinal oximes. researchgate.netscispace.com This occurs when the aldehyde group of retinal or its derivatives, like 3-hydroxyretinal, reacts with hydroxylamine (B1172632). Hydroxylamine is often added during extraction procedures to protect the aldehyde group and to form a more stable derivative for analysis by techniques like high-performance liquid chromatography (HPLC).

In studies involving the enzymatic activity of NinaB, the product 3-hydroxyretinal is often identified as its oxime derivative by mass spectrometry, showing a characteristic mass-to-charge ratio (m/z) of 316.4. researchgate.net The formation of syn and anti isomers of the oxime is possible. For instance, peaks corresponding to syn 9-cis and 13-cis 3-hydroxyretinal oximes have been detected in extracts from fly heads. scispace.com This derivatization is a standard analytical practice and does not represent a naturally occurring biological pathway.

Downstream Enzymatic Modifications of 3-hydroxyretinal (e.g., by Retinol (B82714) Dehydrogenase, Cytochrome P450)

Once formed, 3-hydroxyretinal can undergo further enzymatic modifications. A key reaction is the reduction of all-trans-3-hydroxyretinal to all-trans-3-hydroxyretinol, a step catalyzed by retinol dehydrogenases (RDHs). researchgate.netnih.gov This is part of the chromophore regeneration pathway in insects. researchgate.net The enzyme responsible for this in Drosophila photoreceptors is a member of the short-chain dehydrogenase/reductase (SDR) family. nih.gov This enzyme can also catalyze the reverse reaction, the oxidation of 3-hydroxyretinol back to 3-hydroxyretinal. nih.govnih.gov

Intracellular Transport Mechanisms of Retinoids in Model Organisms

The intracellular transport of hydrophobic retinoids within the aqueous environment of the cell is facilitated by a diverse group of soluble proteins known as retinoid-binding proteins (RBPs). neuroinf.jpnih.gov These proteins are essential for solubilizing retinoids and delivering them to specific enzymes and receptors involved in their metabolism and function. nih.govpnas.org Invertebrate models, particularly insects like Drosophila melanogaster and the tobacco hornworm Manduca sexta, have provided significant insights into these transport mechanisms.

In insects, several types of proteins have been implicated in retinoid transport, including members of the lipid-binding protein (LBP) superfamily. pnas.org This superfamily includes cellular retinol-binding proteins (CRBPs) and cellular retinoic acid-binding proteins (CRABPs). pnas.orgnih.gov While the presence and specific roles of these proteins can vary between species, their fundamental function is to bind and transport retinoids within the cell.

Key Proteins in Intracellular Retinoid Transport:

Protein Family/TypeSpecific Examples in InsectsFunctionReferences
Cellular Retinoic Acid-Binding Proteins (CRABPs) Manduca sexta CRABP (msCRABP)Thought to mediate the effects of retinoic acid on cellular processes. The msCRABP shows significant homology to vertebrate CRABPs. pnas.orgnih.gov
Retinoid and Fatty Acid Binding Glycoprotein Drosophila Retinoid and Fatty Acid Binding GlycoproteinInvolved in retinoid transport. Its expression is regulated by retinoids. Localized to Semper (cone) cells and the intraommatidial matrix. nih.gov
CRAL-TRIO domain proteins Drosophila PINTABinds to all-trans-retinol and is required for rhodopsin biosynthesis. It functions in the retinal pigment cells. jneurosci.org
Soluble Olfactory Proteins (OBPs and CSPs) Moth and butterfly OBPs and CSPsSome members of these families show affinity for carotenoids and are suggested to act as carriers for visual pigments. wiley.com
Serum Amyloid A (SAA) proteins Not yet fully characterized in insectsIn other organisms, these proteins have been identified as retinol-binding proteins that transport retinol during infection. pnas.org

Detailed Research Findings:

Cellular Retinoic Acid-Binding Proteins (CRABPs): The discovery of a CRABP in the tobacco hornworm, Manduca sexta (msCRABP), provided the first evidence for the existence of this protein class in invertebrates. pnas.orgnih.gov The amino acid sequence of msCRABP is highly homologous to its vertebrate counterparts, particularly in the ligand-binding pocket. nih.gov This suggests a conserved function in mediating the effects of retinoic acid. pnas.org However, subsequent studies on the ligand-binding specificity of msCRABP showed a high affinity for fatty acids and negligible interaction with retinoic acid, suggesting it may function more like a fatty acid-binding protein (FABP). nih.gov This highlights the complexity and diversity of LBP functions in invertebrates.

Drosophila Retinoid and Fatty Acid Binding Glycoprotein: Research on Drosophila has identified a Retinoid and Fatty Acid Binding Glycoprotein whose expression is dependent on the availability of retinoids. nih.gov This protein is localized in the Semper (cone) cells and the surrounding intraommatidial matrix, suggesting a role in transporting retinoids within the ommatidium. nih.gov Its synthesis is controlled by retinoids, including retinoic acid, at the transcriptional level. nih.gov

Drosophila PINTA Protein: A novel protein containing a CRAL-TRIO domain, named PINTA, has been identified in Drosophila and shown to be essential for rhodopsin formation. jneurosci.org PINTA binds to all-trans-retinol and is required in the retinal pigment cells, indicating its role in the transport and processing of vitamin A for chromophore regeneration. jneurosci.org This finding implicates the retinal pigment cells in invertebrates as having a function analogous to the retinal pigment epithelium (RPE) in vertebrates. jneurosci.org

Role of Other Soluble Proteins: In addition to the dedicated RBPs, other soluble proteins like Odorant-Binding Proteins (OBPs) and Chemosensory Proteins (CSPs) in insects have been found to bind carotenoids. wiley.com This suggests a potential dual role for these proteins, not only in chemoreception but also in the transport of visual pigment precursors. wiley.com

The intracellular transport of retinoids is a highly regulated process involving a suite of binding proteins that ensure the proper localization and availability of these crucial molecules for various physiological functions, including vision. The study of these mechanisms in model organisms like insects continues to reveal the intricate and conserved nature of retinoid biology.

Molecular Interactions and Functional Roles in Biological Systems

Binding Interactions with Opsin Proteins

The binding of a chromophore to the opsin apoprotein is the initial step in the formation of a functional visual pigment. This interaction is highly specific and governed by a combination of covalent and non-covalent forces. The substitution of the aldehyde group in 3-hydroxyretinal (B16449) with an oxime functional group introduces significant chemical changes that are expected to alter these interactions profoundly.

Analysis of Affinity and Activation Efficiency in Reconstituted Systems

Modification of the retinal's polyene chain and terminal group can significantly impact binding and activation. For instance, the length of the polyene chain and the chemical nature of the terminal group are crucial for potent stimulation of opsin acs.org. In experiments using various retinal analogues, it was observed that compounds incapable of forming a stable Schiff base, such as ketones and stable oximes, did not regenerate a spectrally identifiable pigment and resulted in receptor activation through non-covalent complexes acs.org. This suggests that 3-hydroxyretinal oxime may bind to opsin non-covalently, potentially with a lower affinity compared to the native 11-cis-3-hydroxyretinal (B128498) which forms a covalent Schiff base.

The activation efficiency of opsin is also highly dependent on the nature of the chromophore. While all-trans-retinal (B13868) can enhance opsin activity, this activation does not necessarily require a stable Schiff base linkage nih.gov. Therefore, it is plausible that 3-hydroxyretinal oxime could modulate opsin activity, although likely with a different efficiency compared to the native chromophore. The table below summarizes the expected impact of the oxime substitution on binding and activation, based on findings with analogous compounds.

PropertyExpected Effect of Oxime SubstitutionRationale
Binding Affinity Likely LowerInability to form a stable covalent Schiff base linkage with the lysine (B10760008) residue in the opsin binding pocket.
Activation Efficiency Potentially AlteredActivation may occur through non-covalent interactions, but the efficiency is expected to differ from the native aldehyde chromophore.

This table presents expected trends based on studies of related retinal analogues.

Molecular Basis of Schiff Base Formation and Protonation Dynamics

The formation of a protonated Schiff base between the aldehyde group of retinal and a conserved lysine residue in the opsin binding pocket is a hallmark of most visual pigments escholarship.orgacs.org. This covalent linkage is crucial for stabilizing the chromophore within the protein and for modulating its absorption spectrum.

The replacement of the aldehyde group with an oxime introduces a different chemical reactivity. While oximes can be formed from aldehydes, the reverse reaction to form a Schiff base with an amino group of a protein under physiological conditions is not favored. Research has indicated that stable oximes are incapable of Schiff base formation with opsin acs.org. This implies that 3-hydroxyretinal oxime would not form the canonical covalent bond with Lys296 of the opsin.

The protonation state of the linkage between the chromophore and opsin is a key determinant of the pigment's color and function. In native rhodopsin, the Schiff base is protonated, and this positive charge is stabilized by a counterion within the binding pocket. The protonation state can change during the photocycle. If 3-hydroxyretinal oxime were to bind non-covalently, the concept of Schiff base protonation dynamics would not be directly applicable. Any interaction would likely involve weaker non-covalent forces, such as hydrogen bonding and van der Waals interactions.

Structural Consequences of Oxime vs. Aldehyde Chromophore Binding

The precise geometry of the chromophore within the opsin binding pocket is critical for the protein's structure and function. The elongated and rigid shape of the native retinal isomer is accommodated within a highly constrained binding pocket. The substitution of the aldehyde with an oxime group would alter the steric and electronic profile of the chromophore's terminus.

Computational modeling and structural studies of opsin with various ligands have demonstrated that modifications to the chromophore can lead to significant changes in the protein's conformation nih.govphysiology.org. The oxime group, with its hydroxyl substituent, has a different size and hydrogen bonding potential compared to the aldehyde group. This would likely result in a different set of interactions with the amino acid residues lining the binding pocket.

Without the covalent anchor of a Schiff base, 3-hydroxyretinal oxime would likely have greater conformational freedom within the binding pocket. This could lead to a less defined orientation and potentially disrupt the precise structural organization of the transmembrane helices that is necessary for the inactive state of the receptor. The structural perturbations caused by an ill-fitting or non-covalently bound ligand could lead to a partially active or unstable opsin conformation.

Photochemical Reactions and Isomerization Dynamics

The absorption of a photon by the chromophore triggers a rapid isomerization, which is the primary event in visual signal transduction. This photochemical reaction is highly efficient and specific, and it initiates a cascade of conformational changes in the opsin protein.

Light-Induced Isomerization Pathways and Quantum Yields

The photoisomerization of retinal in rhodopsin is an ultrafast and highly efficient process. The quantum yield of this reaction, which is the fraction of absorbed photons that lead to isomerization, is a key measure of its efficiency. For a pigment reconstituted with 3-hydroxyretinal, the quantum efficiency of bleaching has been determined to be 1.2, relative to a value of 1 for rhodopsin reconstituted with the native retinal nih.gov. This indicates that the 3-hydroxyl group does not impede, and may even slightly enhance, the efficiency of the photoisomerization process.

The photochemical properties of oximes have also been studied, and they are known to undergo photoisomerization around the C=N bond nih.gov. The specific pathways and quantum yields of photoisomerization for 3-hydroxyretinal oxime within an opsin environment have not been explicitly determined. However, it is expected that the polyene chain would still be the primary site of light absorption. The isomerization could potentially occur at the C=N bond of the oxime in addition to the C=C bonds of the polyene chain.

The table below presents the reported quantum yield for a closely related pigment and highlights the key determinants of this parameter.

PigmentChromophoreRelative Quantum Yield of BleachingWavelength of Maximum Absorption (λmax)
Regenerated Bovine Rhodopsin11-cis-retinal (B22103)1.0500 nm
3-Hydroxy Pigment11-cis-3-hydroxyretinal1.2488 nm

Data from Gartner et al. (1991) nih.gov.

Photo-induced Conformational Changes in Opsin-Chromophore Complexes

The light-induced isomerization of the chromophore from a cis to a more linear all-trans configuration triggers a series of conformational changes in the opsin protein, leading to its active state libretexts.org. These structural changes are transmitted from the binding pocket to the cytoplasmic surface of the receptor, enabling it to interact with and activate downstream signaling proteins physiology.org.

In a complex formed between opsin and 3-hydroxyretinal oxime, the consequences of photo-excitation would likely be different from those in the native pigment. If the chromophore is not covalently bound, the isomerization event may not be efficiently coupled to the protein. The energy from the absorbed photon might be dissipated through vibrational relaxation or other non-productive pathways, rather than inducing the specific conformational changes required for activation.

Furthermore, if photoisomerization of the oxime's C=N bond or a C=C bond in the polyene chain were to occur, the resulting change in the chromophore's shape might lead to its dissociation from the binding pocket rather than a concerted activation of the protein. The lack of a covalent linkage would make it difficult to translate the initial photochemical event into a specific and robust structural rearrangement of the opsin protein.

Comparative Photostability Studies with Retinal Derivatives

The photostability of visual chromophores is a critical factor in the efficiency and longevity of photoreceptor cells. While comprehensive comparative studies focusing specifically on the photostability of 3-hydroxyretinal oxime are limited in the available scientific literature, inferences can be drawn from the behavior of related retinoids and the chemical properties endowed by the hydroxyl group and the oxime functional group.

In general, the stability of retinal derivatives is influenced by their molecular structure, the surrounding environment, and the nature of the opsin protein to which they are bound. The addition of a hydroxyl group at the 3-position of the retinal molecule, creating 3-hydroxyretinal, can potentially influence its electronic properties and susceptibility to photo-oxidative damage. The formation of an oxime from the aldehyde group of 3-hydroxyretinal introduces a C=N-OH functional group, which alters the molecule's conjugation and may affect its light-absorbing characteristics and subsequent stability.

Research on the photostability of other photolabile compounds has shown that cocrystallization can be an effective method to improve stability. For instance, studies on carbamazepine have demonstrated that forming cocrystals with other molecules can significantly suppress discoloration and degradation upon exposure to light mdpi.com. This is attributed to decreased molecular mobility in the crystalline state mdpi.com. While not directly studying 3-hydroxyretinal oxime, these findings suggest that the molecular environment plays a crucial role in photostability.

In the context of the visual cycle, the photostability of the chromophore is intrinsically linked to its regeneration process. In some invertebrates, such as Drosophila, the visual pigments are photostable, and the chromophore is regenerated by light, a process that is more energy-efficient than the enzymatic regeneration seen in vertebrates nih.gov. This suggests that the opsin-chromophore complex in these organisms is inherently stable to withstand multiple rounds of photoisomerization.

Future research would benefit from direct comparative studies of the photostability of 3-hydroxyretinal oxime against other retinal derivatives like retinal and 3,4-didehydroretinal under controlled in vitro conditions. Such studies would provide valuable insights into the intrinsic chemical properties that make 3-hydroxyretinal a suitable chromophore in the visual systems of many invertebrates.

Role as a Visual Chromophore in Invertebrate Systems (e.g., Insects)

3-Hydroxyretinal serves as a primary visual chromophore in a wide array of invertebrate species, particularly within the insect class. Its presence and function are integral to the mechanisms of light detection and color vision in these organisms.

Distribution and Composition in Compound Eyes

The compound eyes of insects are complex structures composed of numerous individual photoreception units called ommatidia wikipedia.orgbritannica.com. The distribution of 3-hydroxyretinal within these compound eyes is not always uniform and can vary between different insect orders, species, and even within different regions of a single eye.

Analysis of retinoids from the compound eyes of various insect orders has revealed the widespread use of 11-cis-3-hydroxyretinal as a chromophore. It has been identified in Lepidoptera, Diptera, Coleoptera, Neuroptera, Hemiptera, and Odonata nih.gov. In some species of Coleoptera and Odonata, 3-hydroxyretinal is found alongside retinal, indicating the use of multiple chromophores within the same visual system nih.gov.

Dragonflies, for instance, exhibit a fascinating distribution of retinal and 3-hydroxyretinal. Studies have shown that almost all examined dragonfly species contain both chromophores in their compound eyes nih.gov. The ratio of 11-cis-3-hydroxyretinal to 11-cis-retinal, termed the 3-OH ratio, varies significantly. In the compound eyes of dragonfly nymphs and adult Zygoptera, this ratio is consistently high nih.gov. However, in Anisoptera, the dorsal region of the eye, which contains large ommatidia, exclusively uses retinal, while the ventral region utilizes both chromophores with a high 3-OH ratio nih.gov. This regional specialization suggests different visual adaptations within the same eye, likely related to detecting prey against the sky versus navigating the terrestrial environment.

The table below summarizes the distribution of 3-hydroxyretinal in the compound eyes of various insect orders.

Insect OrderPresence of 3-HydroxyretinalCo-occurrence with RetinalRegional Distribution Notes
Lepidoptera Yes-Widespread
Diptera Yes-Widespread
Coleoptera YesYes (in some species)-
Neuroptera Yes-Widespread
Hemiptera Yes-Widespread
Odonata YesYesNon-uniform; dorsal region of Anisoptera eye is retinal-only nih.gov

Influence on Spectral Sensitivity of Visual Pigments

The spectral sensitivity of a photoreceptor is primarily determined by the opsin protein, but the type of chromophore bound to it also plays a crucial role in tuning the absorption maximum (λmax) of the visual pigment royalsocietypublishing.org. The use of 3-hydroxyretinal as a chromophore generally causes a slight shift in the absorption spectrum towards shorter wavelengths (a hypsochromic or blue shift) compared to retinal nih.gov. This shift, though small (typically 4-12 nm), can have significant implications for an insect's color vision and its ability to discriminate between different wavelengths of light nih.gov.

This spectral tuning allows for a greater diversity of photoreceptor sensitivities than what could be achieved with a single chromophore. By combining different opsins with different chromophores, insects can fine-tune their visual systems to the specific light environments they inhabit and the particular visual tasks they need to perform, such as foraging for nectar, identifying mates, and avoiding predators biorxiv.org.

In some butterflies, the visual system is further refined by the presence of filtering pigments and the co-expression of different opsins within the same photoreceptor cell, leading to even more complex spectral sensitivities biorxiv.orgnih.gov. For example, in some Papilionidae and Pieridae butterflies, 3-hydroxy-retinol acts as a fluorescent pigment that absorbs short-wavelength light and emits it at longer wavelengths, effectively narrowing the spectral sensitivity of the photoreceptor nih.gov.

The table below illustrates the effect of the chromophore on the spectral sensitivity of visual pigments.

ChromophoreEffect on λmax (compared to Retinal)Functional Significance
Retinal (A1) BaselineStandard chromophore in many visual systems
3-Hydroxyretinal (A3) Hypsochromic shift (4-12 nm towards shorter wavelengths) nih.govFine-tuning of spectral sensitivity for enhanced color discrimination
3,4-Didehydroretinal (A2) Bathochromic shift (towards longer wavelengths) royalsocietypublishing.orgAdaptation for vision in aquatic or red-shifted light environments

Mechanisms of Chromophore Regeneration in Photoreceptors

In many invertebrate photoreceptors, the regeneration of the visual chromophore after photoisomerization from the 11-cis to the all-trans form follows a different pathway than the well-known enzymatic visual cycle in vertebrates. In insects like Drosophila, the all-trans-3-hydroxyretinal chromophore remains bound to the opsin, and the visual pigment is regenerated back to its 11-cis form by the absorption of a second photon of a different wavelength nih.gov. This light-driven regeneration is a highly efficient process.

However, recent studies have indicated that an enzymatic pathway for chromophore regeneration also exists in Drosophila, particularly to replenish chromophore that may be lost from the opsin. This pathway involves the reduction of all-trans-3-hydroxyretinal to all-trans-3-hydroxyretinol, followed by isomerization and subsequent oxidation back to 11-cis-3-hydroxyretinal.

Molecular Mechanisms of Bioactivity Beyond Visual System

While the primary and most well-documented role of 3-hydroxyretinal is in vision, its chemical structure, particularly the presence of a conjugated polyene chain and a hydroxyl group, suggests potential for other biological activities, such as interacting with reactive oxygen species.

Interactions with Reactive Oxygen Species

Reactive oxygen species (ROS) are highly reactive molecules containing oxygen, such as superoxide radicals, hydrogen peroxide, and hydroxyl radicals, that are generated as byproducts of normal cellular metabolism youtube.com. An excess of ROS can lead to oxidative stress, causing damage to lipids, proteins, and DNA mdpi.com. The retina is particularly susceptible to oxidative damage due to its high oxygen consumption and exposure to light nih.gov.

Antioxidants are molecules that can neutralize ROS and mitigate oxidative stress. Carotenoids, the precursors to retinoids like 3-hydroxyretinal, are well-known for their antioxidant properties. This activity is largely attributed to their conjugated double bond system, which allows them to quench singlet oxygen and scavenge peroxyl radicals nih.gov.

Although direct studies on the antioxidant activity of 3-hydroxyretinal oxime are scarce, the structural similarities to other antioxidant carotenoids suggest it may possess the ability to interact with and neutralize ROS. The hydroxyl group on the β-ionone ring could potentially enhance its radical-scavenging capabilities. The general mechanisms by which antioxidants can protect against ROS-induced damage include:

Direct scavenging of free radicals : Donating an electron or hydrogen atom to a free radical to neutralize it.

Quenching of singlet oxygen : De-exciting the highly reactive singlet oxygen molecule to its ground state.

Inhibition of lipid peroxidation : Breaking the chain reaction of lipid peroxidation in cell membranes nih.gov.

The potential for 3-hydroxyretinal to act as an antioxidant in the eye could provide an additional layer of protection for photoreceptor cells against photo-oxidative damage, complementing its role as a visual chromophore.

The table below outlines the major types of reactive oxygen species and the potential protective mechanisms of antioxidants.

Reactive Oxygen Species (ROS)SourcePotential DamageAntioxidant Mechanism
Superoxide Radical (O₂⁻) Mitochondrial electron transport chain, NADPH oxidase mdpi.comCan lead to the formation of more potent ROSEnzymatic dismutation (by superoxide dismutase)
Hydrogen Peroxide (H₂O₂) Dismutation of superoxideCan cross cell membranes and generate hydroxyl radicals via the Fenton reaction mdpi.comEnzymatic conversion to water (by catalase and glutathione peroxidase)
Hydroxyl Radical (•OH) Fenton reactionHighly reactive; damages DNA, proteins, and lipids mdpi.comDirect scavenging by antioxidants
Singlet Oxygen (¹O₂) Photosensitization reactionsOxidizes lipids and proteinsQuenching by carotenoids and other antioxidants nih.gov

Modulation of Cellular Pathways (e.g., NADPH Oxidase Activity)

Current scientific literature does not provide specific evidence detailing the direct modulation of Nicotinamide adenine dinucleotide phosphate (NADPH) oxidase activity by Retinal, 3-hydroxy-, oxime. Research on the broader class of retinoids, however, suggests potential indirect interactions with cellular oxidative pathways.

Studies have indicated that 3-substituted retinoids, a category that includes the precursor 3-hydroxyretinol (B108295), can influence the activity of microsomal enzymes. These enzymes are involved in the metabolic activation of various compounds, including pro-carcinogens. For instance, 3-hydroxyretinol has been shown to be an effective inhibitor of the formation of DNA adducts by benzo[a]pyrene, a process catalyzed by microsomal enzymes nih.gov. This inhibition occurs through the modulation of these enzymes, preventing the formation of carcinogenic metabolites nih.gov. While this points to the ability of related compounds to interact with enzymatic pathways that can influence cellular redox states, direct studies on this compound and its specific effects on NADPH oxidase are not yet available.

The formation of this compound itself is a biochemical process observed primarily in the visual systems of certain insects, where it exists as various geometric isomers, including 9-cis, 11-cis, 13-cis, and all-trans forms nih.gov. The biological context of its presence suggests a specialized role within photoreception, but its broader impact on systemic cellular signaling pathways like those involving NADPH oxidase remains an area for future investigation.

Enzyme Inhibition Studies of Oxime Derivatives in Metabolic Pathways

The inhibitory potential of oxime derivatives against various enzymes is a subject of considerable research interest. While specific enzyme inhibition studies focused solely on this compound in metabolic pathways are limited, the broader family of retinoids and other oxime-containing compounds have demonstrated significant enzyme-modulating activities.

As mentioned, 3-substituted retinoids can act on microsomal enzymes, thereby inhibiting the metabolic activation of carcinogens nih.gov. This action is a form of enzyme inhibition, where the retinoid interferes with the enzyme's ability to process its substrate. The study on benzo[a]pyrene metabolism highlighted that carotenoids and 3-substituted retinoids appeared to modulate DNA adduct formation exclusively through their action on these enzymes nih.gov.

The presence of the oxime functional group in this compound suggests the potential for interactions with a range of enzymes. Oximes are known to be involved in various pharmacological activities, often through their ability to interact with enzyme active sites. However, detailed kinetic studies and specific enzyme inhibition assays for this compound are not extensively documented in publicly available research.

The primary context in which this compound has been studied is in relation to the visual cycle in insects, where different isomers are resolved and identified using techniques like high-pressure liquid chromatography (HPLC) nih.gov. This research confirms its biological presence and structural diversity but does not extend to its inhibitory effects on metabolic enzymes outside of this specific context.

Advanced Synthetic Methodologies for Retinal, 3 Hydroxy , Oxime and Its Analogs

Optimized Laboratory Synthesis of Retinal, 3-hydroxy-, oxime from Precursors

The standard and most direct laboratory synthesis of this compound involves the nucleophilic addition of hydroxylamine (B1172632) to the aldehyde group of its direct precursor, 3-hydroxyretinal (B16449). This reaction is typically carried out under mildly acidic conditions, which catalyze the condensation.

The precursor, 3-hydroxyretinal, can be obtained through various routes, including the enzymatic cleavage of zeaxanthin (B1683548) by the enzyme NinaB. researchgate.netnih.gov In laboratory settings, the identity of the synthesized 3-hydroxyretinal is often confirmed by converting it into the more stable oxime derivative for analytical purposes, such as High-Performance Liquid Chromatography (HPLC) and mass spectrometry. researchgate.net The reaction proceeds by mixing 3-hydroxyretinal with hydroxylamine hydrochloride in a suitable solvent system. The process yields a mixture of the syn and anti isomers of the oxime.

Key Reaction Steps:

Precursor Availability : Obtain 3-hydroxyretinal, either through isolation from biological sources or via total synthesis.

Oximation Reaction : React 3-hydroxyretinal with hydroxylamine (NH₂OH), often from hydroxylamine hydrochloride, in a solvent.

Catalysis : Use a mild acid to facilitate the dehydration of the intermediate hemiaminal.

Isolation : The resulting oxime isomers are then isolated and purified, typically using chromatographic techniques.

Mechanochemical Synthesis Approaches for Oxime Derivatives

Mechanochemistry, which involves solvent-free reactions conducted by grinding solid reactants, has emerged as a green and highly efficient alternative to traditional solution-phase synthesis. mdpi.com This approach is gaining popularity for the synthesis of oximes from aldehydes due to its high yields, reduced reaction times, and minimal waste production. mdpi.comresearchgate.net

The mechanochemical synthesis of oximes is generally performed in a ball mill, where the mechanical force facilitates the reaction between the aldehyde, hydroxylamine hydrochloride, and a solid base like sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃). mdpi.com While this method has not been specifically documented for this compound, its successful application to a wide range of other aldehydes suggests its potential as a viable and sustainable synthetic route. mdpi.comresearchgate.net

Advantages of Mechanochemical Synthesis:

Environmentally Friendly : Eliminates the need for bulk solvents.

Efficiency : Often results in near-quantitative yields in short timeframes. mdpi.com

Safety : Minimizes risks associated with handling hydroxylamine in solution. researchgate.net

This solvent-free approach represents a scalable and sustainable alternative to classical synthesis for producing various oxime derivatives. mdpi.com

Stereoselective Synthesis of Isomeric Forms (Syn- and Anti-Oximes)

The C=N double bond of the oxime group gives rise to geometric isomerism, resulting in syn and anti stereoisomers. The standard synthesis of this compound produces a mixture of these isomers. While separating these isomers is achievable through techniques like column chromatography or HPLC, controlling the stereochemical outcome of the reaction itself is a more sophisticated challenge. thieme-connect.deresearchgate.net

The stereoselective preparation of oximes is generally difficult, as the isomers can readily interconvert under acidic conditions. thieme-connect.de However, the choice of reducing agents in related reactions has been shown to influence the isomeric ratio, which provides a basis for potential stereocontrol. For instance, in the reduction of certain oximes, different reagents have been shown to favor one isomer over the other.

Reagent/ConditionFavored IsomerRationale/MechanismReference
Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al)Syn (>98:2)The specific chelating properties and steric approach of the hydride reagent favor the formation of the syn isomer. thieme-connect.de
Hydrogen with Palladium on Carbon (H₂/Pd-C)Anti (<6:94)Catalytic hydrogenation conditions can lead to thermodynamic equilibration or a sterically favored approach that results in the anti product. thieme-connect.de
Acidic ConditionsIsomerization (Mixture)Protonation of the oxime facilitates rotation around the C=N bond via a nitroso intermediate, leading to a mixture of isomers. thieme-connect.dethieme-connect.de

This table presents examples of stereocontrol in oxime synthesis from the literature, which could be applied to develop stereoselective routes for this compound.

Preparation of Isotopically Labeled 3-hydroxyretinal and its Oxime (e.g., 13C-enrichment)

Isotopic labeling, particularly with ¹³C, is crucial for advanced spectroscopic studies like Nuclear Magnetic Resonance (NMR) to probe the structure and function of retinoids within proteins. researchgate.net Modular synthetic schemes have been developed to produce ¹³C-labeled 3-hydroxyretinal, which can then be converted to its oxime. mdpi.comresearchgate.net These strategies allow for the introduction of ¹³C atoms at any desired position in the molecule with high enrichment. researchgate.netacs.org

A common approach is the C₁₀+C₅+C₅ modular synthesis. By using ¹³C-enriched starting materials for different modules, specific or uniform labeling of the final retinal analog can be achieved. researchgate.net For example, the synthesis of uniformly ¹³C-labeled retinal has been accomplished using simple, commercially available precursors like [¹³C₂]-acetic acid and [¹³C₃]-acetone. acs.org These labeled building blocks are incorporated into the larger structure through a series of reactions, including Horner-Wadsworth-Emmons couplings. nih.govuniversiteitleiden.nl

Target Labeled Positions¹³C-Labeled Precursor(s)Synthetic StrategyReference
Uniform Labeling (U-¹³C₂₀)[¹³C₂]-acetic acid, [¹³C₃]-acetone, [1,2,3,4-¹³C₄]-ethyl acetoacetateConvergent modular synthesis assembling labeled C₅, C₅, and C₁₀ fragments. acs.org
Ring Positions (e.g., C5, C6)¹³C-labeled ethyl 2-oxocyclohexanecarboxylateMulti-step synthesis starting from a pre-labeled cyclic precursor. soton.ac.uk
Polyene Chain (e.g., C14, C15)¹³C-labeled acetonitrileIncorporation via nitrile intermediates followed by DIBAL-H reduction. nih.gov
Specific Positions (e.g., 8, 9, 12, 13)¹³C-labeled β-ionone or ¹³C-labeled acetonitrileHorner-Emmons coupling using specifically labeled phosphonates or aldehydes. universiteitleiden.nl

Once the ¹³C-enriched 3-hydroxyretinal is synthesized, it can be converted to the corresponding labeled oxime via the standard condensation reaction with hydroxylamine.

Synthetic Strategies for Novel this compound Analogs and Derivatives

Modifying the cyclohexene (B86901) ring or the polyene chain of retinal analogs can significantly alter their biological and photophysical properties. Synthetic strategies have been developed to create a variety of such derivatives. frontiersin.orguniversiteitleiden.nl

Ring Modifications:

Aromatic Ring Analogs : The β-ionone ring can be replaced with an aromatic ring, such as a dimethyl phenyl group. The synthesis of a (2E,4E,6E,8E)-9-(2,6-dimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenal was achieved starting from 2,6-dimethylbenzaldehyde. frontiersin.org

Ring Demethylation : Analogs lacking one or more of the methyl groups on the ring have been synthesized to probe steric interactions within protein binding pockets. iaea.org

3,4-Didehydroretinal (Vitamin A₂) Analogs : Introducing an additional double bond into the ring to form a didehydro-derivative shifts the absorbance spectrum. universiteitleiden.nl The synthesis of labeled 3,4-didehydroretinal has been established using modular approaches. researchgate.net

Polyene Chain Modifications:

Chain Length Variation : Retinal analogs with shorter or longer polyene chains have been synthesized to study the optimal length required for biological function. These are often built using Wittig or Horner-Wadsworth-Emmons reactions with appropriate aldehyde and phosphonate (B1237965) building blocks. nih.gov

Incorporation of Triple Bonds : Acetylenic intermediates can be used to construct the polyene chain. These triple bonds can be retained in the final product or used as handles for further functionalization through addition reactions, allowing for the introduction of various substituents under mild conditions. taylorfrancis.com

The oxime group itself can be further derivatized to create analogs with different chemical properties. The most common modification is the formation of oxime ethers.

Synthesis of Oxime Ethers: The synthesis of oxime ethers is typically achieved through the O-alkylation of the parent oxime. This reaction involves treating the this compound with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. researchgate.net This methodology has been used to prepare a wide variety of oxime ether derivatives with different alkyl or functionalized chains, which have been explored for potential therapeutic applications. researchgate.netmdpi.com

Other Functional Group Transformations: The oxime moiety is a versatile functional group that can be converted into other nitrogen-containing groups through various chemical transformations: mdpi.com

Reduction to Amines : The oxime can be reduced to a primary amine.

Oxidation to Nitro Compounds : The oxime group can be oxidized to a nitro group.

Beckmann Rearrangement : Under acidic conditions, ketoximes can undergo rearrangement to form amides, a reaction known as the Beckmann rearrangement. unica.it

These synthetic strategies provide a powerful toolkit for creating a diverse library of this compound analogs, enabling detailed investigation into its structure-activity relationships.

Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the detailed structure of organic molecules, including the differentiation of isomers—compounds with the same molecular formula but different arrangements of atoms. For a molecule like 3-hydroxyretinal (B16449) oxime, which can exist as multiple stereoisomers (e.g., E and Z isomers at the C=N bond and cis/trans isomers in the polyene chain), NMR is essential for unambiguous structural assignment. nih.govoxinst.comresearchgate.net Solid-state NMR has been effectively used to study retinal isomers within proteins, demonstrating the technique's power in resolving distinct isomeric forms. nih.govnih.gov

One-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR provide initial information. The chemical shift of protons and carbons near the oxime group and along the polyene chain can differ significantly between isomers. For instance, in steroid oximes, the chemical shift of the proton at C-4 is a reliable indicator of the E or Z configuration of the 3-oxime group. researchgate.net Similar principles apply to 3-hydroxyretinal oxime, where the spatial orientation of the oxime's hydroxyl group influences the electronic environment of nearby protons.

While 1D NMR is useful, complex molecules with overlapping signals often require two-dimensional (2D) NMR techniques for complete assignment. mdpi.comscispace.com

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is particularly crucial for differentiating stereoisomers by identifying protons that are close in space, regardless of whether they are bonded. For 3-hydroxyretinal oxime, a NOESY experiment can reveal through-space correlations between the oxime hydroxyl proton and protons on the polyene chain. For example, in an E-isomer, a correlation might be observed between the oxime proton and a nearby proton on the conjugated system, a correlation that would be absent in the Z-isomer due to the larger distance. mdpi.com This method has been successfully used to unambiguously assign E-isomers in other complex oxime inhibitors. mdpi.com

Heteronuclear Single Quantum Coherence (HSQC): The ¹³C-HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This helps in assigning carbon signals and confirming the proton assignments, resolving ambiguities that may arise from overlapping proton signals in crowded regions of the spectrum. mdpi.commdpi.com

Together, these 2D NMR methods provide a comprehensive map of the molecule's connectivity and spatial arrangement, allowing for the definitive assignment of its stereoisomeric form.

Table 1: Representative ¹H NMR Chemical Shift Differences for Oxime Isomer Assignment This table illustrates the principle of using chemical shift differences to assign isomers, based on data for analogous steroidal oximes.

Proton SignalE-Isomer Chemical Shift (ppm)Z-Isomer Chemical Shift (ppm)Rationale for Difference
4-H~5.75 - 5.93~6.36 - 6.57The anisotropic effect of the N-O bond deshields the 4-H proton more strongly in the Z-configuration. researchgate.net

NMR, particularly NOESY, is also instrumental in studying the three-dimensional conformation of molecules in solution. mdpi.com For alicyclic analogs of 3-hydroxyretinal oxime, where the cyclohexene (B86901) ring may adopt different conformations (e.g., chair, boat), NOESY can reveal the preferred spatial arrangement. By measuring the strength of NOE cross-peaks, which are dependent on the distance between protons, researchers can deduce interatomic distances and build a model of the molecule's dominant conformation. mdpi.com This information is vital for understanding how the molecule's shape might influence its interactions with biological targets.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. nih.govnih.gov

For analyzing retinoids and related compounds, "soft" ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly employed because they can generate intact molecular ions with minimal fragmentation. nih.govnih.gov

ESI-MS: This method is well-suited for polar molecules and is often used for biomolecules. uaeu.ac.ae

APCI-MS: APCI is often more sensitive for less polar compounds like retinoids. nih.govnih.gov It works by creating ions in the gas phase at atmospheric pressure and is often chosen for its efficiency in ionizing molecules with conjugated systems. nih.gov Studies on retinoic acid have shown that positive-ion APCI can be the most sensitive method, providing a greater signal intensity than ESI. nih.govnih.gov Given the structure of 3-hydroxyretinal oxime, APCI would likely be a highly effective ionization technique.

Tandem mass spectrometry (MS/MS) provides deeper structural information by inducing fragmentation of a selected precursor ion (typically the molecular ion) and then analyzing the resulting fragment ions. wikipedia.org This process, often involving collision-induced dissociation, creates a fragmentation "fingerprint" that is characteristic of the molecule's structure. nih.govwikipedia.org

The fragmentation patterns of oximes can be complex but provide valuable structural data. nih.govscispace.com For 3-hydroxyretinal oxime, MS/MS analysis would involve isolating the protonated molecule [M+H]⁺ and then fragmenting it. The resulting product ions would correspond to the loss of small neutral molecules (like H₂O from the oxime and hydroxyl groups) and cleavages along the polyene chain. Analyzing these fragments allows researchers to confirm the connectivity of the molecule and verify the presence of key functional groups. This technique is invaluable for confirming the identity of the compound in complex biological samples. nih.govnih.gov

Table 2: Common Ionization Techniques for Retinoid-like Compounds

TechniquePrincipleApplicability to 3-Hydroxyretinal Oxime
ESI-MSIons are generated from an aerosol of charged droplets. Best for polar, easily charged molecules. uaeu.ac.aeApplicable, but may be less sensitive than APCI for this specific compound. nih.govnih.gov
APCI-MSIonization occurs via gas-phase ion-molecule reactions initiated by a corona discharge. nih.govHighly suitable and often more sensitive for retinoids and other less polar molecules. nih.govnih.gov
MS/MSA selected precursor ion is fragmented and the resulting product ions are analyzed. wikipedia.orgEssential for structural confirmation by providing a characteristic fragmentation pattern. nih.govwikipedia.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Photochemical Analysis and Spectral Shifts

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. nih.gov For a conjugated molecule like 3-hydroxyretinal oxime, this technique is fundamental for studying its electronic transitions and photochemical properties. The extended π-system of the polyene chain gives rise to strong absorption bands in the visible or near-UV region. shd-pub.org.rs

The position of the maximum absorption wavelength (λmax) is highly sensitive to the molecule's structure and its environment. For example, the presence of the 3-hydroxy group and the oxime functional group, as well as the specific isomeric configuration of the polyene chain, will influence the λmax. In insects, the use of 3-hydroxyretinal versus retinal as the chromophore can cause significant spectral shifts. nih.gov

The phenomenon of solvatochromism —the change in the color of a substance when it is dissolved in different solvents—is particularly relevant. ijcce.ac.irsemanticscholar.org The polarity of the solvent can affect the energy levels of the ground and excited states of the molecule, leading to shifts in the λmax. ijcce.ac.ir

Bathochromic Shift (Red Shift): A shift of λmax to a longer wavelength. This is often observed in polar solvents for compounds where the excited state is more polar than the ground state. shd-pub.org.rs

Hypsochromic Shift (Blue Shift): A shift of λmax to a shorter wavelength.

Studies on other oximes have demonstrated that the absorption maxima can shift significantly depending on the solvent's nature, such as its polarity and hydrogen-bonding capacity. shd-pub.org.rs For instance, a shift of up to 20 nm was observed for a benzodiazepine oxime when moving to the highly polar solvent DMSO. shd-pub.org.rs Similar effects would be expected for 3-hydroxyretinal oxime, and analyzing these spectral shifts provides insight into the electronic structure and solute-solvent interactions of the molecule. The absorption bands for various oximes have been reported in the range of 280-360 nm, depending on the structure and solvent conditions. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Quantificationnih.gov

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation and quantification of the various geometric isomers of 3-hydroxyretinal oxime. nih.gov The presence of multiple double bonds in the polyene chain allows for the existence of several cis/trans isomers, each of which can have distinct biological activities and chemical properties.

Research has demonstrated the successful resolution of the 9-cis, 11-cis, 13-cis, and all-trans isomers of 3-hydroxyretinal oxime using HPLC. nih.gov This separation is crucial for identifying the specific isomers present in biological samples, such as the eyes of insects, where 11-cis and all-trans 3-hydroxyretinal have been identified as the most abundant isomers. nih.gov

The quantification of these isomers is typically achieved by integrating the peak areas from the HPLC chromatogram and comparing them to a calibration curve generated with known standards. The choice of the stationary phase and mobile phase is critical for achieving good resolution of these closely related isomers. Both normal-phase and reverse-phase HPLC have been successfully employed for the separation of retinoid isomers.

The separation of the geometric isomers of 3-hydroxyretinal oxime can be optimized by careful selection and modification of HPLC columns and mobile phases.

Reverse-Phase Columns: Reverse-phase HPLC, typically using a C18 stationary phase, is a common method for separating retinoids. The optimization of separation on these columns involves adjusting the mobile phase composition. A typical mobile phase consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol (B129727).

Solvent Composition: Varying the ratio of the organic solvent to the aqueous buffer can significantly impact the retention times and resolution of the isomers. A higher concentration of the organic solvent generally leads to shorter retention times.

Additives: The addition of modifiers to the mobile phase, such as salts or ion-pairing agents, can improve peak shape and selectivity.

Temperature: Column temperature can also be optimized to enhance separation efficiency.

Chiral Columns: While the common isomers of 3-hydroxyretinal oxime are geometric isomers (diastereomers), the principles of chiral chromatography can be relevant if enantiomeric forms are present or if the molecule is derivatized with a chiral reagent. Chiral stationary phases (CSPs) are designed to interact differently with enantiomers, allowing for their separation.

Column Selection: A variety of chiral columns are available, including those based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or cyclodextrins. The choice of column depends on the specific properties of the analyte.

Mobile Phase: The mobile phase composition in chiral chromatography is also critical and can range from normal-phase (e.g., hexane/isopropanol) to reverse-phase conditions. The enantioselectivity can often be tuned by small changes in the mobile phase composition.

Table 2: Parameters for HPLC Column Optimization

Parameter Reverse-Phase Chromatography Chiral Chromatography
Stationary Phase C8, C18, Phenyl Polysaccharide-based, Protein-based, Cyclodextrin-based
Mobile Phase Acetonitrile/Water, Methanol/Water gradients Hexane/Ethanol, Hexane/Isopropanol, Buffered aqueous-organic mixtures
Flow Rate Adjusted to optimize resolution and analysis time. Typically lower flow rates to maximize interaction with the stationary phase.
Temperature Can be varied to improve peak shape and selectivity. Temperature control is crucial for reproducible enantioseparation.

| Additives | Buffers, ion-pairing agents. | Acids, bases, or other modifiers to enhance chiral recognition. |

This table outlines general optimization parameters in HPLC and is not based on specific experimental data for 3-hydroxyretinal oxime.

Fourier-Transform Infrared (FTIR) Spectroscopy in Reconstitution Experiments

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for probing the vibrational states of molecules and can provide detailed information about molecular structure and environment. In the context of 3-hydroxyretinal oxime, FTIR is particularly valuable in reconstitution experiments with opsin proteins to form rhodopsin-like pigments.

When 3-hydroxyretinal oxime is incorporated into the binding pocket of an opsin, changes in the vibrational modes of both the chromophore and the protein can be detected. FTIR difference spectroscopy is often employed, where the spectrum of the pigment before a light-induced reaction is subtracted from the spectrum after the reaction. This allows for the isolation of signals corresponding to the structural changes that occur during the photocycle.

Key regions in the FTIR spectrum that provide valuable information include:

Amide I and Amide II Bands of the Protein: These bands (around 1650 cm⁻¹ and 1550 cm⁻¹, respectively) are sensitive to the secondary structure of the protein backbone. Changes in these regions upon binding of 3-hydroxyretinal oxime can indicate conformational changes in the opsin.

Chromophore Vibrational Modes: The C=C and C=N stretching vibrations of the 3-hydroxyretinal oxime polyene chain and its linkage to the protein (if applicable) can be observed in the "fingerprint" region (typically 1100-1400 cm⁻¹). Shifts in these bands upon binding or photoactivation provide insights into changes in the chromophore's conformation and its interaction with the protein environment.

Hydroxyl Group Vibration: The O-H stretching vibration of the 3-hydroxyl group could potentially be monitored to understand its hydrogen-bonding interactions within the protein binding pocket.

By studying these spectral changes, researchers can elucidate the specific molecular interactions between 3-hydroxyretinal oxime and the protein, and how these interactions contribute to the properties of the resulting photopigment.

Computational and Theoretical Investigations of Retinal, 3 Hydroxy , Oxime

Density Functional Theory (DFT) for Predicting Chemical Shifts and Molecular Properties

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical tool for investigating the electronic structure and properties of complex organic molecules like Retinal, 3-hydroxy-, oxime. redalyc.orgq-chem.com This method is particularly valuable for predicting Nuclear Magnetic Resonance (NMR) chemical shifts, which are fundamental for structural elucidation. redalyc.orgnih.gov For complex structures such as retinoid oximes, where experimental NMR spectra can feature overlapping signals, DFT calculations can help assign specific proton and carbon environments with high accuracy. nih.gov

The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is a standard and reliable approach for computing shielding constants. redalyc.orgnih.gov The accuracy of these predictions depends on several factors, including the choice of the functional, the basis set, and the modeling of solvent effects. nih.govnih.gov Studies have shown that functionals like B3LYP and CAM-B3LYP, paired with appropriate basis sets such as 6-31G(d,p), can yield calculated chemical shifts that correlate strongly with experimental values, often with low root-mean-square-error (RMSE). nih.gov This predictive power is crucial for validating structural assignments and understanding how modifications, like the introduction of a 3-hydroxy group and an oxime moiety, influence the electronic environment of the retinoid's polyene chain and cyclohexenyl ring.

Table 1: Molecular Properties of this compound

PropertyValueSource
Molecular FormulaC₂₀H₂₉NO₂
Molecular Weight315.4 g/mol
IUPAC Name4-[(1Z,3Z,5E,7Z,9E)-9-hydroxyimino-3,7-dimethylnona-1,3,5,7-tetraenyl]-3,5,5-trimethylcyclohex-3-en-1-ol
Key Functional Groups3-hydroxyl, Oxime (-NOH), Conjugated Polyene Chain

Molecular Dynamics Simulations of Oxime-Opsin Interactions

Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic interactions between a ligand and its protein target over time. rochester.eduirbbarcelona.org For this compound, MD simulations are essential for understanding its behavior within the binding pocket of opsin proteins, which are central to the visual cycle in insects. oxfordre.com These simulations can reveal how the oxime derivative binds, the stability of the complex, and the conformational changes induced in the protein. biorxiv.org

Theoretical Models of Photoisomerization Mechanisms

The primary function of retinoids in vision is triggered by photoisomerization, a light-induced change in the molecule's shape. chemrxiv.orgresearchgate.net Theoretical models are critical for understanding the complex quantum dynamics of this ultrafast reaction. nih.govbiorxiv.org For polyenes like this compound, light absorption excites the molecule to a higher electronic state, leading to isomerization around one of the double bonds in its conjugated chain.

Several mechanisms have been proposed and studied computationally for related retinoids. nih.gov One prominent model is the chain-kinking mechanism , which involves movement through a conical intersection—a point where two electronic potential energy surfaces cross. nih.govacs.org This allows for a non-radiative transition from an excited state (like S1) back to the ground state (S0), but in a different isomeric form. nih.gov Another potential pathway involves the triplet state, which can be populated through intersystem crossing or via a sensitizer, leading to different isomerization products. chemrxiv.org

Computational studies, often using methods like Complete Active Space Self-Consistent Field (CASSCF) and its extensions (e.g., CASPT2), are used to map these potential energy surfaces and identify the minimum energy paths for isomerization. chemrxiv.org These models help explain the regioselectivity of the reaction (i.e., which double bond flips) and the distribution of cis/trans isomers observed experimentally. acs.orgnih.gov For 3-hydroxyretinal (B16449) oxime, these theoretical frameworks are essential for understanding how it functions as the chromophore in insect visual pigments.

Molecular Docking Studies with Target Proteins

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. dergipark.org.trmdpi.com It is widely used in drug design and for understanding ligand-receptor interactions. ekb.egbiotechrep.ir For this compound, docking studies can predict its binding mode and affinity within the binding pocket of target proteins, such as insect opsins or enzymes involved in its metabolism.

The process involves generating various possible conformations of the ligand and fitting them into the active site of the protein. A scoring function then estimates the binding free energy (ΔG) for each pose, with more negative values indicating stronger binding. dergipark.org.tr While specific docking results for the oxime are scarce in the literature, studies on its precursor, 3-hydroxyretinal, illustrate the method's utility. For example, comparing the calculated binding energies of different isomers can reveal which ones are more likely to interact with a given protein. Such pre-screening can guide more intensive computational studies, like MD simulations, or inform the design of functional assays.

Table 2: Illustrative Binding Energy Data from Docking Studies of a Related Retinoid

This table shows example binding energy data for hydroxy-retinal isomers to demonstrate the type of output from molecular docking. Note: This data is for the precursor retinal, not the oxime.

CompoundBinding Free Energy (ΔG, approximate)Source
3-hydroxy retinal-1.37
4-hydroxy retinal-1.30

Homology Modeling of Related Enzymes

When the crystal structure of a target protein is unknown, homology modeling can be used to build a three-dimensional model based on the known structure of a related (homologous) protein. nih.govmdpi.com This technique is crucial for studying the enzymes that synthesize and metabolize this compound, such as carotenoid cleavage oxygenases (CCOs). nih.govmdpi.com

Researchers have successfully built homology models for several CCOs, including the insect enzyme NinaB and the vertebrate enzymes BCO1 and BCO2. mdpi.compnas.org These models are typically based on the crystal structure of a related protein like RPE65, which shares significant sequence identity (~40%) and structural folds with CCOs. nih.govmdpi.com The general structure is often a seven-bladed β-propeller fold, with a catalytic iron (Fe²⁺) center coordinated by conserved histidine residues. mdpi.commdpi.com

These models provide invaluable structural insights. researchgate.net For example, homology models of NinaB and BCO enzymes have helped to visualize the substrate binding tunnel and identify key amino acid residues at the entrance that determine substrate specificity. pnas.org Modeling has shown that BCO2 has a higher catalytic efficiency for substrates with 3-hydroxy-β-ionone rings, and models of NinaB have helped explain how it can perform both oxidative cleavage and isomerization to produce the 11-cis-3-hydroxy-retinal chromophore used in insect vision. mdpi.compnas.org

Table 3: Summary of Homology Modeling Studies on Related Enzymes

Target EnzymeModeling TemplateKey FindingSource
Human BCO1RPE65Identified residues at the substrate tunnel entrance that determine specificity for the β-ionone ring. mdpi.com
Mouse BCO2RPE65Showed higher catalytic efficiency with substrates bearing 3-hydroxy-ionone rings. mdpi.com
Galleria NinaBRPE65 / ACOModel predicted a conserved bipartite substrate tunnel and the importance of aromatic residues for enzyme-substrate interaction. pnas.org
ZmCCD1 (Maize)VP14Revealed candidate residues involved in differences in substrate specificity. nih.gov

Investigation of Isomers and Stereochemistry

Syn- and Anti-Isomerism of the Oxime Moiety

The oxime group (C=N-OH) of 3-hydroxyretinal (B16449) oxime can exist as two geometric isomers: syn and anti. wikipedia.org This isomerism arises from the restricted rotation around the carbon-nitrogen double bond. The terms syn and anti are used to describe the spatial relationship between the hydroxyl group (-OH) of the oxime and the aldehyde-derived hydrogen (in aldoximes) or other substituents. chemistrywithdrsantosh.com In the case of 3-hydroxyretinal oxime, the nomenclature refers to the orientation of the hydroxyl group relative to the polyene chain.

The syn and anti isomers of 3-hydroxyretinal oxime can be separated and identified using analytical techniques such as high-performance liquid chromatography (HPLC). nih.govresearchgate.net The two forms are often stable enough to be isolated from each other. wikipedia.org The synthesis of 3-hydroxyretinal oxime, which involves reacting 3-hydroxyretinal with hydroxylamine (B1172632), typically yields a mixture of both syn and anti isomers. The equilibrium distribution between the syn and anti forms can be influenced by factors such as the solvent and the presence of acids. thieme-connect.de Research has shown that eight distinct syn-anti isomers of 3-hydroxyretinal oximes can be completely separated by HPLC. researchgate.net

Geometric Isomerism of the Polyene Chain (e.g., 11-cis, All-trans, 9-cis, 13-cis)

The polyene chain of 3-hydroxyretinal oxime contains multiple carbon-carbon double bonds, each of which can exist in either a cis or trans (also denoted as Z or E) configuration. This leads to a variety of geometric isomers. The most biologically significant of these are the 11-cis and all-trans isomers, which are crucial for the visual cycle in some insects. nih.gov

High-pressure liquid chromatography (HPLC) has been instrumental in resolving and identifying several geometric isomers of 3-hydroxyretinal oxime, including the 9-cis, 11-cis, 13-cis, and all-trans forms. nih.gov The spectral properties of these isomers are key to their identification. nih.gov In the heads of insects from the orders Diptera and Lepidoptera, the most abundant isomers of 3-hydroxyretinal are 11-cis and all-trans. nih.gov Peaks corresponding to syn 9-cis and 13-cis 3-hydroxyretinal oximes have also been detected in extracts from fly heads. nih.gov

The following table summarizes the common geometric isomers of 3-hydroxyretinal oxime and their significance:

IsomerCommon NameSignificance
all-transall-trans-3-Hydroxyretinal OximeA stable, lower energy form. nih.gov Found in insect eyes. nih.gov
11-cis11-cis-3-Hydroxyretinal (B128498) OximeA key chromophore in the visual pigments of some insects. nih.gov
9-cis9-cis-3-Hydroxyretinal OximeDetected in insect eye extracts. nih.gov
13-cis13-cis-3-Hydroxyretinal OximeDetected in insect eye extracts. nih.gov

Absolute Configuration Studies (e.g., 3R/3S Enantiomers)

The carbon atom at the 3-position of the cyclohexenyl ring in 3-hydroxyretinal oxime is a chiral center, meaning it can exist in two non-superimposable mirror-image forms known as enantiomers. These are designated as (3R) and (3S) based on the Cahn-Ingold-Prelog priority rules. libretexts.org

Studies have revealed that higher flies (Cyclorrhapha) uniquely utilize specific enantiomers for their visual processes. They employ (3S)-11-cis-3-hydroxyretinal as the chromophore in their visual pigments. The metabolic pathway in Drosophila melanogaster involves the formation of (3S)-3-hydroxyretinal from all-trans retinal via a (3R)-3-hydroxyretinal intermediate in the dark. nih.gov This stereospecificity highlights the precise molecular recognition involved in the visual cycle of these insects. The absolute configuration of the native chromophore has been confirmed through methods like circular dichroism (CD) spectroscopy, comparing the spectra of the native compound and its anti-oxime with those of synthetic (3R)- and (3S)-compounds. researchgate.net

Interconversion Mechanisms and Equilibrium Studies Between Isomers

The various isomers of 3-hydroxyretinal oxime can interconvert under certain conditions. The isomerization of the polyene chain can be induced by light (photoisomerization) or occur spontaneously in the dark. For instance, UV irradiation can induce the isomerization of the polyene chain, with 11-cis- and 7-cis-3-hydroxyretinal oxime isomers being primary products.

Dark isomerization of retinal isomers has been observed in the presence of phosphatidylethanolamine, a component of cell membranes. nih.gov Studies on retinal (the parent aldehyde) show that all-trans, 13-cis, and 9-cis isomers can isomerize at the C13-C14 double bond, reaching an equilibrium of approximately 75% trans and 25% cis at this position. nih.gov While this study focused on retinal, similar principles may apply to its oxime derivative. The 11-cis isomer of retinal, however, isomerizes irreversibly to a mixture of all-trans and 13-cis forms in the presence of phosphatidylethanolamine. nih.gov

The interconversion between syn and anti oxime isomers can be catalyzed by the same reagents used for their synthesis, and temperature can affect the equilibrium ratio of the isomers. researchgate.net In some cases, the isomerization of a pure anti oxime to a syn isomer has been observed in solution over time, reaching an equilibrium. mdpi.com The stability of each isomer and the position of the equilibrium can be influenced by the solvent. mdpi.commdpi.com For example, in a DMSO solution, the E-isomer (analogous to anti) of some oximes is stabilized through hydrogen bonding with the solvent, making the interconversion to the Z-isomer (syn) energetically unfavorable. mdpi.com

Analogs, Derivatives, and Their Research Utility

Synthesis and Characterization of Novel Hydroxyretinal Oxime Analogs

The synthesis of novel hydroxyretinal oxime analogs typically begins with the parent compound, 3-hydroxyretinal (B16449). The foundational reaction involves the nucleophilic addition of hydroxylamine (B1172632) (NH₂OH) or its derivatives to the aldehyde group of 3-hydroxyretinal, usually under mildly acidic conditions, to form the corresponding oxime. This reaction can yield both syn and anti isomers, which can be separated and characterized.

Further diversification is achieved by modifying the core structure. For instance, O-alkyl derivatives can be synthesized by reacting the parent oxime with various alkylating agents. mdpi.com The general synthetic approach for creating novel oxime derivatives often involves coupling a ketone or aldehyde with a hydroxylamine derivative, sometimes using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in a suitable solvent such as dioxane. niscpr.res.in

The characterization of these newly synthesized analogs is a critical step to confirm their structure and purity. A combination of spectroscopic and analytical techniques is employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to elucidate the detailed molecular structure. niscpr.res.insemanticscholar.org For example, in the ¹³C-NMR spectra of oxime derivatives, the signal for the carbonyl carbon of the precursor aldehyde (around 196 ppm) is replaced by a signal for the oxime carbon (C=NOH) at a different chemical shift (around 155 ppm), confirming the conversion. mdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy : This technique is used to identify key functional groups. The presence of an O-H stretch (from the oxime) and the disappearance of the aldehyde C=O stretch are characteristic indicators of successful oxime formation. niscpr.res.insemanticscholar.org

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the synthesized compound, confirming its elemental composition. mdpi.comniscpr.res.in

High-Performance Liquid Chromatography (HPLC) : HPLC is a primary method for purifying retinoid analogs and separating different isomers. nih.gov The polarity of 3-hydroxyretinal oxime, enhanced by the hydroxyl and oxime groups, requires specialized HPLC separation methods compared to less polar retinoids.

Table 1: Spectroscopic Data for Characterization of a Hypothetical O-Alkyl Hydroxyretinal Oxime Derivative This table is illustrative, based on typical values found in the characterization of similar oxime derivatives.

Technique Observed Signal/Value Interpretation
¹H NMR δ 10-11 ppmSignal from the =NOH proton. mdpi.com
δ 6-7 ppmSignals from protons in the polyene chain.
δ 3-4 ppmSignals from protons of the O-alkyl group.
¹³C NMR δ ~155 ppmSignal corresponding to the C=NOH carbon. mdpi.com
FTIR ~3300 cm⁻¹ (broad)O-H stretching of the oxime group.
~1650 cm⁻¹C=N stretching of the oxime group.
HRMS [M+H]⁺Matches the calculated molecular weight for the target structure. niscpr.res.in

Functional Characterization of Modified Oxime Derivatives in Biochemical Assays

Once synthesized and characterized, novel hydroxyretinal oxime derivatives are subjected to a range of biochemical assays to determine their functional properties. These assays are designed to measure their interaction with biological targets and their effects on cellular processes.

A key area of investigation is the interaction with proteins. For instance, 3-hydroxyretinal oxime itself interacts with photoreceptor proteins like rhodopsin, although with a different affinity than the native 11-cis-retinal (B22103) chromophore. Assays involving modified oxime derivatives can therefore be used to probe the binding pocket of such proteins.

Enzyme inhibition is another critical functional aspect. Recent studies have shown that various oxime derivatives possess potent inhibitory activities against specific enzymes. semanticscholar.org For example, analogs of indirubin-3′-oxime have been characterized for their ability to inhibit protein kinases such as FLT3, DRAK1, and DRAK2. mdpi.com The functional characterization in these studies involves in vitro kinase assays to determine the concentration of the compound required to inhibit 50% of the enzyme's activity (IC₅₀ value).

Table 2: Example of Functional Characterization of Indirubin-3'-oxime Derivatives in Kinase Assays

Compound/Derivative Target Kinase IC₅₀ (nM) Reference
5-methyl acetate (B1210297) analog of indirubin-3′-oximeFLT37.89 mdpi.com
Carboxylic acid analog of indirubin-3′-oximeFLT33190 mdpi.com

In some biochemical assays, the conversion of a retinaldehyde to its oxime is used as a standard procedure to stabilize the molecule for analysis. For example, in studies of carotenoid metabolism by enzymes like BCO1, the resulting retinaldehyde products are often converted to their corresponding oximes with hydroxylamine before HPLC analysis to ensure stable and reliable quantification. nih.gov

Structure-Activity Relationship Studies for Specific Biological Functions

Structure-activity relationship (SAR) studies aim to connect the specific chemical features of the modified hydroxyretinal oxime derivatives to their biological function. By systematically altering parts of the molecule—such as the substituents on the ring, the length of an alkyl chain on the oxime, or the stereochemistry—researchers can identify which molecular components are crucial for activity. mdpi.comnih.gov

Key findings from SAR studies on related oxime derivatives include:

Isomerism : The syn and anti isomerism at the C=NOH bond can significantly influence biochemical interactions and biological activity.

Substituent Size and Position : In studies of indirubin-3'-oxime derivatives, the introduction of bulky substituents to the oxime group generally led to a decrease in anticancer activity. mdpi.com Conversely, adding a bromine atom at the 6-position was found to enhance cytotoxicity. mdpi.com

Functional Groups : For kinase inhibition, small aliphatic amide groups at the 5-position of indirubin-3'-oxime were found to be better for inhibitory activity against certain kinases (DRAK2) compared to other functional groups. mdpi.com The conversion of a methyl ester to a carboxylic acid drastically reduced the inhibitory potency against the FLT3 kinase, highlighting the importance of this group for the molecule's function. mdpi.com

These SAR studies are crucial for the rational design of more potent and selective compounds for therapeutic or research applications.

Applications of Oxime Derivatives as Probes in Molecular Biology

The chemical properties of oximes make them suitable for use as molecular probes—tools designed to detect and visualize specific molecules or processes in biological systems. mlsu.ac.in The formation of an oxime bond is a reliable and specific chemical reaction that can be used to link a reporter molecule, such as a fluorophore, to a target. nih.gov

Fluorescent molecular probes are powerful tools for studying the structure, dynamics, and interactions of nucleic acids and other biomolecules. nih.govmdpi.com Oligonucleotide probes, which are short sequences of DNA or RNA, can be modified with functional groups that allow for the attachment of fluorescent dyes via oxime ligation. These labeled probes can then be used in techniques like Fluorescence In Situ Hybridization (FISH) to visualize the location of specific DNA or RNA sequences within a cell.

For example, a modular approach has been developed where an aldehyde group is incorporated into a DNA oligonucleotide strand. This aldehyde can then react with a hydroxylamine-functionalized fluorescent dye to form a stable oxime linkage, effectively creating an internal fluorescent probe. nih.gov This strategy allows for the site-specific insertion of probes with desired properties, such as fluorescent molecular rotors, which exhibit enhanced fluorescence upon binding to their target, making them useful for biosensing applications. nih.gov While not yet specifically reported for 3-hydroxyretinal oxime itself, its structure represents a potential scaffold for the design of novel probes for studying retinoid-binding proteins and related biological pathways.

Methodological Considerations in Research on Retinal, 3 Hydroxy , Oxime

Challenges in Handling and Stability of Retinoid Oximes

Retinoids, including 3-hydroxyretinal (B16449) oxime, are notoriously sensitive compounds, and their handling requires specific precautions to prevent degradation and isomerization. nih.gov The conjugated polyene chain structure makes them highly susceptible to light, heat, and oxidation.

A primary challenge is light-induced isomerization. nih.gov Exposure to white or full-spectrum light can cause the rapid conversion between different geometric isomers (e.g., from 11-cis to all-trans), which can compromise the biological relevance of the results since different isomers have distinct biological activities. nih.govpnas.org To mitigate this, all procedures, from tissue dissection to final analysis, must be performed under dim red or yellow light. pnas.orgnih.gov

Chemical stability is another significant concern. Although converting the aldehyde to an oxime increases stability against hydrolysis, the oxime itself can be susceptible to hydrolysis under strongly acidic or basic conditions, which would regenerate the parent aldehyde. The presence of oxidizing agents can also lead to the degradation of the polyene chain. Therefore, the use of deoxygenated solvents and the addition of antioxidants may be necessary in some protocols. The compound's solubility can also present challenges; the hydroxyl group enhances aqueous solubility compared to retinal, but it remains a largely nonpolar molecule, requiring careful selection of solvent systems for both extraction and analysis.

Table 2: Key Challenges and Mitigation Strategies

Challenge Description Mitigation Strategy Citation
Photosensitivity Isomerization and degradation upon exposure to UV or visible light. Conduct all experimental work under dim red or yellow safety light. pnas.orgnih.gov
Chemical Instability Susceptibility to hydrolysis (acid/base catalyzed) and oxidation. Maintain controlled pH; use deoxygenated solvents; avoid strong acids/bases.
Isomeric Complexity Presence of multiple geometric (cis/trans) and oxime (syn/anti) isomers. Use high-resolution analytical techniques; handle samples carefully to prevent artificial isomerization. nih.govnih.gov

Optimization of Analytical Techniques for Complex Biological Samples

The analysis of 3-hydroxyretinal oxime in complex biological samples is predominantly accomplished using High-Performance Liquid Chromatography (HPLC). nih.govnih.govnih.gov Optimization of HPLC methods is essential to resolve the various geometric (e.g., all-trans, 9-cis, 11-cis, 13-cis) and oxime (syn and anti) isomers present in a single analytical run. nih.govresearchgate.net

Reversed-phase HPLC is commonly employed, but normal-phase systems have also been utilized for separating retinoid isomers. researchgate.net The separation of the full range of syn and anti isomers of 3-hydroxyretinal oxime has been achieved using a stepwise eluent condition, which adjusts the solvent composition during the run to improve resolution. nih.gov The choice of stationary phase (column) and mobile phase composition is critical. For instance, C18 columns are frequently used in reversed-phase methods, with mobile phases typically consisting of mixtures of acetonitrile, water, and sometimes methanol (B129727) or other modifiers. mdpi.com

Detection is most often performed using a UV-Vis or a diode-array detector (DAD), as the conjugated polyene system of the oxime provides strong absorbance, typically with a maximum (λmax) around 360 nm. nih.govresearchgate.net For enhanced specificity and sensitivity, especially at trace levels, HPLC is coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov This allows for the definitive identification of the compound based on its mass-to-charge ratio (m/z), such as the observed m/z of 316.4 for 3-hydroxy-retinal oxime, and the fragmentation patterns of its isomers. nih.govresearchgate.net

Table 3: Optimized Analytical Parameters for 3-hydroxyretinal oxime Analysis

Parameter Technique/Method Typical Specification Purpose Citation
Separation HPLC Reversed-phase or Normal-phase; Stepwise gradient elution. To resolve multiple geometric and oxime isomers. nih.govnih.gov
Stationary Phase HPLC Column C18 columns are common for reversed-phase separations. Provides retention and selectivity for retinoid isomers. mdpi.com
Detection UV-Vis/DAD Monitoring at or near the absorbance maximum (~360 nm). Quantification and preliminary identification based on spectral properties. nih.govresearchgate.net
Identification LC-MS/MS Electrospray ionization (ESI) source; monitoring specific m/z transitions. Provides high sensitivity and specific confirmation of molecular identity. researchgate.netnih.gov

Integration of Multidisciplinary Approaches (e.g., Biochemical, Spectroscopic, Computational)

A comprehensive understanding of 3-hydroxyretinal oxime's role and properties requires the integration of multiple scientific disciplines. nih.gov This multidisciplinary approach combines biochemical assays, advanced spectroscopic methods, and computational modeling to connect molecular structure to biological function.

Biochemical Approaches: These include in vitro enzyme assays to study the biosynthesis of 3-hydroxyretinal from carotenoid precursors like zeaxanthin (B1683548). pnas.orgnih.gov Such studies have been instrumental in identifying and characterizing the enzymes involved in the visual cycle of insects. pnas.org Functional assays using reconstituted visual pigments (rhodopsins) help to elucidate how the binding of the 3-hydroxyretinal oxime chromophore influences the protein's light-absorbing properties and signaling activity.

Spectroscopic Techniques: A variety of spectroscopic methods are employed. UV-Visible spectroscopy is fundamental for characterizing the light absorption properties of the chromophore and the visual pigment. nih.gov Advanced techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D methods like COSY and NOESY, are essential for the definitive structural elucidation of the different isomers. Other methods such as Fourier-transform infrared (FTIR) and resonance Raman spectroscopy provide insights into the vibrational structure of the chromophore and its interactions within the protein binding pocket. nih.gov

Computational Modeling: Theoretical approaches, such as molecular dynamics (MD) simulations and quantum-chemical calculations (e.g., Density Functional Theory, DFT), complement experimental data. nih.govmdpi.com Molecular docking can predict the binding orientation and energy of different isomers within the opsin protein. DFT calculations can predict spectroscopic properties like NMR chemical shifts and UV-Vis absorption spectra, which aids in the interpretation of experimental results and can help resolve ambiguities in spectral assignments. mdpi.com

By combining these approaches, researchers can build a more complete picture of how the molecular features of 3-hydroxyretinal oxime contribute to its function in biological systems like insect vision.

Future Directions in Retinal, 3 Hydroxy , Oxime Research

Elucidating Undiscovered Enzymatic Pathways and Regulators

The metabolism of Retinal, 3-hydroxy-, oxime within the complex enzymatic machinery of the visual cycle is entirely unknown. Future research must focus on identifying and characterizing the enzymes that may interact with this analogue. Key questions will revolve around its potential as a substrate, inhibitor, or modulator of the core enzymes of the retinoid cycle. nih.govresearchgate.net

Initial investigations would likely involve in vitro assays using purified or recombinant enzymes known to process retinoids. nih.gov These include retinol (B82714) dehydrogenases (RDHs), lecithin:retinol acyltransferase (LRAT), and the critical isomerase, RPE65. nih.govacs.org Researchers would aim to determine if this compound or its reduced alcohol form (3-hydroxy-retinol, oxime) can be processed by these enzymes. For instance, can RDHs reduce the oxime or oxidize the corresponding alcohol? nih.gov Does the bulky and polar oxime group prevent binding or catalysis?

Furthermore, the stability of the oxime group itself in the presence of retinal pigment epithelium (RPE) and photoreceptor homogenates needs to be assessed. It is plausible that undiscovered hydrolases or other enzymes could cleave the oxime, converting the compound back to 3-hydroxy-retinal. Identifying such enzymes would open a new branch of retinoid metabolism research. The 3-hydroxy moiety also raises questions about potential phase II metabolism, such as glucuronidation or sulfation, which are common pathways for hydroxylated compounds in the body but are not extensively characterized for retinoids in the RPE.

Table 1: Hypothetical Enzymatic Interactions of this compound This table presents a prospective framework for initial enzymatic screening.

Enzyme FamilyPotential InteractionExperimental AssayPrimary Research Question
Retinol Dehydrogenases (RDHs)Substrate / InhibitorSpectrophotometric activity assayCan the compound be oxidized or reduced at the C15 position?
Lecithin:Retinol Acyltransferase (LRAT)Substrate / InhibitorRadiometric or fluorescent acyl-transfer assayCan the corresponding alcohol form be esterified for storage?
RPE65 IsomeraseSubstrate / InhibitorHPLC-based isomerization assayDoes the compound interact with the key enzyme of the visual cycle?
Novel HydrolasesSubstrateMass spectrometry analysis of metabolitesIs the oxime bond stable or is it cleaved by retinal enzymes?

Advanced Structural Biology of Oxime-Protein Complexes

Understanding how this compound interacts with retinal-binding proteins at an atomic level is crucial. The unique stereochemistry and electronic properties of the oxime and the hydroxyl group could lead to binding modes significantly different from native retinal. High-resolution structural biology techniques will be paramount in revealing these interactions.

The primary target for structural studies would be opsin, the protein component of visual pigments. nih.gov Researchers would aim to determine if this compound can form a stable pigment with opsin. While it cannot form the traditional Schiff base linkage, non-covalent binding within the retinal binding pocket is possible. mdpi.com X-ray crystallography or cryo-electron microscopy (cryo-EM) of opsin incubated with the compound could reveal its binding pose and the network of interactions with amino acid residues in the pocket. physiology.orgresearchgate.net Key questions include how the 3-hydroxy group is accommodated and whether the oxime's nitrogen and oxygen atoms form new hydrogen bonds.

Beyond opsin, other retinoid-binding proteins are of great interest, such as cellular retinol-binding protein (CRBP) and cellular retinoic acid-binding protein (CRABP). nih.gov Solving the crystal structures of these proteins in complex with the oxime analogue would provide insights into how such modified retinoids are chaperoned and protected within the cell. nih.gov These structures would be invaluable for understanding the broader cellular processing of this compound.

Development of Next-Generation Spectroscopic Probes

The intrinsic chemical properties of this compound could be leveraged to develop novel spectroscopic probes for studying the visual cycle and related cellular processes. The extended conjugation of the polyene chain, combined with the oxime functional group, may give rise to useful fluorescent properties.

Future work should involve a thorough characterization of the photophysical properties of this compound, including its absorption and emission spectra, quantum yield, and sensitivity to environmental polarity (solvatochromism). sigmaaldrich.com If the compound exhibits suitable fluorescence, it could be developed as a probe for in vitro and in vivo imaging. arvojournals.org For example, its localization within retinal cells could be tracked using fluorescence microscopy, providing data on its uptake and subcellular distribution. sigmaaldrich.com

Furthermore, the development of competitive binding assays is a promising direction. If the compound binds with sufficient affinity to a target protein like opsin or CRBP, its displacement by a non-fluorescent ligand can be monitored by a change in fluorescence. sigmaaldrich.com This would enable high-throughput screening for new molecules that interact with key proteins in retinoid metabolism. The development of such probes would be a significant contribution to the toolset available for vision researchers.

Exploring Novel Biochemical and Biophysical Applications in Research Models

The application of this compound in various biological models will be essential to understand its functional consequences. Research should progress from simple in vitro systems to more complex models like retinal organoids and, eventually, animal models of retinal disease. nih.govfrontiersin.org

Initial studies in cultured retinal cells, such as RPE cells (e.g., ARPE-19) or photoreceptor-like cell lines, would be used to assess cellular uptake, cytotoxicity, and metabolic fate. vo-cro.com These simple systems are ideal for initial screening and mechanistic studies. nih.gov

Human pluripotent stem cell (hPSC)-derived retinal organoids offer a more sophisticated in vitro model that recapitulates the layered structure of the retina. arvojournals.orgresearchgate.net Introducing this compound to these organoids could provide insights into its effects on photoreceptor development, function, and survival in a human-relevant context.

Finally, should in vitro studies suggest a significant biological effect (e.g., potent enzyme inhibition or unique interactions with opsin), studies in animal models of retinal degeneration could be envisioned. arvojournals.org For example, could the compound slow photoreceptor death in a model of retinitis pigmentosa? Such translational studies represent a long-term goal that would depend entirely on promising foundational biochemical and cellular data.

Table 2: Prospective Research Models for Investigating this compound

Model SystemResearch FocusPotential Outcomes
Purified EnzymesEnzyme KineticsDetermination of Km, kcat, or Ki values.
Cultured Retinal CellsCellular uptake, metabolism, toxicityInsights into basic cellular processing and safety.
Retinal OrganoidsEffects on retinal development and functionUnderstanding impact on a complex, layered tissue model.
Animal ModelsIn vivo effects on visual function and diseaseEvaluation of therapeutic potential or toxicity in a living system.

Expanding Theoretical and Computational Predictive Capabilities

In parallel with experimental work, theoretical and computational approaches can provide powerful predictive insights into the behavior of this compound. nih.gov Molecular modeling and quantum chemical calculations can be employed to predict its properties and interactions, guiding and refining experimental hypotheses.

Molecular docking simulations can predict the binding affinity and orientation of the compound within the crystal structures of various retinoid-binding proteins. nih.gov These studies can help prioritize which proteins are most likely to interact with the compound and can suggest specific amino acid residues that are critical for binding. This information is invaluable for designing site-directed mutagenesis experiments to validate the binding mode.

Quantum chemical calculations can be used to predict the spectroscopic properties of the molecule, such as its UV-Vis absorption spectrum. ufjf.brresearchgate.net This can aid in the interpretation of experimental spectra and provide a deeper understanding of how the electronic structure of the retinal polyene is perturbed by the 3-hydroxy and oxime modifications. nih.gov Furthermore, molecular dynamics (MD) simulations can be used to explore the conformational flexibility of the compound and its dynamic behavior within a protein binding pocket over time, providing a more complete picture than static crystal structures alone. nih.gov These computational approaches will be instrumental in accelerating the exploration of this novel retinoid analogue.

Q & A

Q. How can HPLC and NMR spectroscopy be optimized for resolving structural isomers of 3-hydroxy retinal oxime?

Methodological Answer:

  • HPLC Conditions : Use a preparative-scale C18 column with a mobile phase of acetonitrile/water/0.1% formic acid for baseline resolution of syn- and anti-oxime isomers. Particle size (1.8 μm) enhances separation efficiency .
  • NMR Assignment : Employ 400 MHz 1^1H NMR with COSY (correlation spectroscopy) experiments to resolve overlapping signals (e.g., H-7 and H-8 in trans-anti isomers). Double-resonance experiments may fail due to coinciding signals; instead, compare spectral data to retinal oxime derivatives for positional assignments (e.g., H-10 and H-12 in 13-cis isomers) .
  • Key Data : Table I () provides specific chemical shifts (e.g., H–C3 at 4.0 ppm; 9-methyl group at 1.97 ppm for syn isomers).

Q. What experimental strategies are critical for quantifying 3-hydroxy retinal oxime in biological matrices?

Methodological Answer:

  • Derivatization : React retinal with O-ethylhydroxylamine to form stable O-ethyl oximes (anti/syn), avoiding non-alkylated hydroxylamine derivatives that co-elute with retinol or produce asymmetrical peaks .
  • Microenvironment Control : Perform derivatization in methanol/water (not tissue homogenates) to maximize syn/anti ratios, as nucleophilic attack efficiency depends on solvent polarity .
  • Chromatography : Use UHPLC with Eclipse Plus C18 columns (1.8 μm particles) for rapid, high-resolution separations. Mobile-phase additives (e.g., formic acid) enhance ionization in mass spectrometry .

Advanced Research Questions

Q. How do structural differences between 3-hydroxy retinal oxime isomers influence their binding to opsin proteins?

Methodological Answer:

  • Molecular Docking : Use pre-Molecular Dynamics (MD) docking screens to compare binding energies of isomers. For example, 3-hydroxy retinal exhibits distinct binding states (e.g., State 1: ΔG ≈ -1.37 vs. 4-hydroxy retinal: ΔG ≈ -1.30) (Table 1, ).
  • Photochemical Analysis : Quantify isomer-specific photobleaching rates via UV-Vis spectroscopy. The 11-cis isomer (native chromophore) shows unique spectral shifts compared to all-trans derivatives .
  • Functional Assays : Compare light-induced conformational changes in opsins reconstituted with 3-hydroxy retinal oxime vs. retinal using fluorescence quenching or FTIR spectroscopy .

Q. How can conflicting NMR signal assignments for 3-hydroxy retinal oxime isomers be resolved?

Methodological Answer:

  • Advanced NMR Techniques : Apply NOESY (nuclear Overhauser effect spectroscopy) to distinguish spatially proximate protons (e.g., H-7/H-8 in trans-anti isomers). For 13-cis anti isomers, use 13^{13}C-HSQC to correlate carbon environments with proton shifts .
  • Comparative Analysis : Cross-reference data with retinal oxime derivatives (e.g., retinal’s H-7 upfield shift of 0.15 ppm in oxime vs. aldehyde forms) to validate assignments .
  • Computational Modeling : Use DFT (density functional theory) to predict chemical shifts for challenging cases (e.g., overlapping H-7/8/10 groups) .

Q. What are the implications of 3-hydroxy retinal oxime’s photostability for insect vision studies?

Methodological Answer:

  • Photodegradation Assays : Exclude samples to monochromatic light (e.g., 480 nm for fly opsins) and monitor isomerization via HPLC. 3-hydroxy retinal’s extended conjugation (vs. retinal) may reduce photodegradation rates .
  • Antenna Pigment Role : Investigate energy transfer between 3-hydroxy retinol (antenna) and 3-hydroxy retinal oxime using fluorescence resonance energy transfer (FRET). Spectral overlap at ~400 nm suggests efficient energy coupling .
  • Evolutionary Advantage : Compare visual sensitivity in insects using 3-hydroxy retinal (e.g., Diptera) vs. retinal via electroretinography (ERG) under low-light conditions .

Data Contradictions and Validation

Q. How should researchers address discrepancies in reported NMR chemical shifts for 3-hydroxy retinal oxime?

Methodological Answer:

  • Standardization : Use internal references (e.g., TMS) and report solvent conditions (CDCl3 vs. DMSO-d6), as shifts vary with solvent polarity .
  • Reproducibility : Validate assignments using independent synthetic routes (e.g., BF3·OEt2/Ac2O reactions for oxime derivatization) .
  • Collaborative Verification : Share raw spectral data via platforms like Reaxys or Zenodo for cross-lab validation .

Literature and Data Sourcing

Q. What databases are recommended for accessing reliable spectral and synthetic data for 3-hydroxy retinal oxime?

Methodological Answer:

  • Reaxys : Search for reaction pathways (e.g., "3-hydroxy retinal oxime synthesis") and filter by journal articles (post-1988) to exclude outdated protocols .
  • Web of Science : Use cited reference searches to track foundational studies (e.g., Gärtner & Plangger, 1988) and newer applications (e.g., Ahrendt et al., 2017) .
  • Specialized Journals : Prioritize Z. Naturforsch. and Med. Chem. Commun. for methodological rigor and compound-specific data .

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